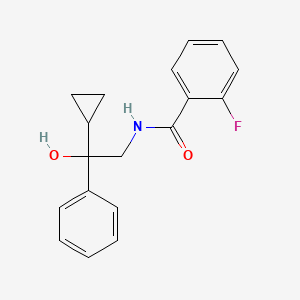

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJDKEWVNPYABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the hydroxy group: This step often involves the hydroxylation of the cyclopropyl group using oxidizing agents like osmium tetroxide or potassium permanganate.

Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the fluorobenzamide moiety: This involves the reaction of 2-fluorobenzoic acid with an appropriate amine, followed by coupling with the cyclopropyl-2-hydroxy-2-phenylethyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or pyridinium chlorochromate.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules, facilitating the formation of stereotriads and functionalized cyclopropanes.

Biology: Employed in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares fluorobenzamide derivatives based on substituent positions, crystallography, hydrogen bonding, and thermal properties, as derived from the evidence.

Table 1: Key Properties of Fluorobenzamide Analogs

Structural and Crystallographic Differences

- Fluorine Substitution Patterns: Fo23 (2,3-difluoro) and Fo24 (2,4-difluoro) exhibit near-coplanar aromatic rings but differ in fluorine positioning, leading to distinct intermolecular interactions. For example, Fo23 forms a 1D hydrogen-bonded chain along the a-axis via N-H···O interactions, while Fo24 adopts a similar motif but with subtle variations in C-H···F contacts .

Crystal Packing and Halogen Interactions :

- Tri-fluorinated benzamides (e.g., Fo23/Fo24) are rare in the Cambridge Structural Database (CSD), with only 1–2 entries, compared to 30 entries for di-fluorinated and 29 for tetra-fluorinated analogs .

- Fluorine participates in weak C-H···F and C-F···C stacking interactions. For instance, Fo23 exhibits a C-F···Cg (centroid) distance of 3.399 Å, contributing to its layered architecture .

Thermal and Spectroscopic Properties

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical structure. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

Chemical Structure:

The compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a fluorobenzamide moiety. Its IUPAC name is this compound, and its molecular formula is .

Synthesis:

The synthesis typically involves several steps:

- Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation using reagents like diazomethane.

- Hydroxylation: The cyclopropyl group is hydroxylated using oxidizing agents.

- Friedel-Crafts Alkylation: The phenylethyl group is introduced via Friedel-Crafts reactions.

- Coupling Reaction: Finally, the fluorobenzamide moiety is formed through coupling with 2-fluorobenzoic acid .

2. Biological Activity

This compound exhibits various biological activities, including:

2.1 Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For instance:

- Inhibition of P2Y12 Receptor: It has been suggested that compounds similar to this compound may act as antagonists at the P2Y12 receptor, which plays a significant role in thrombocyte aggregation and inflammation .

2.2 Anticancer Properties

Research indicates potential anticancer effects, particularly through the modulation of signaling pathways involved in cell proliferation and survival. Compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

2.3 Anti-inflammatory Effects

The compound's structural features may allow it to interact with inflammatory pathways, suggesting potential applications in treating conditions such as arthritis or other inflammatory diseases .

The mechanism of action involves binding to specific active sites on target enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxy group can participate in hydrogen bonding with amino acid residues in enzymes, enhancing binding affinity and specificity .

4. Case Studies and Research Findings

5. Conclusion

This compound represents a promising compound for further investigation due to its diverse biological activities and potential therapeutic applications. Ongoing research is required to fully elucidate its mechanisms of action and efficacy in clinical settings.

This compound's ability to interact with critical biological targets positions it as a valuable candidate for drug development in fields such as oncology and inflammatory diseases. Future studies should aim to optimize its pharmacological properties and assess its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-fluorobenzoyl chloride with a cyclopropane-containing amine precursor (e.g., 2-cyclopropyl-2-hydroxy-2-phenylethylamine) in dichloromethane (DCM) using triethylamine as a base. Optimization includes controlling reaction temperature (0–25°C) to minimize side reactions and using column chromatography (e.g., PE:EA = 3:1) for purification .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Key signals include a singlet for the cyclopropyl group (δ 0.5–1.5 ppm), a doublet for the fluorophenyl group (δ 7.2–7.8 ppm), and a broad peak for the hydroxyl group (δ 4.5–5.5 ppm) .

- LC-MS : The molecular ion peak ([M+H]⁺) is observed at m/z 342.2, with fragmentation patterns confirming the benzamide backbone .

- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary challenges in achieving high enantiomeric purity for the hydroxycyclopropyl moiety?

- Methodological Answer : Chiral resolution can be achieved via crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) or asymmetric synthesis using enantioselective catalysts (e.g., Jacobsen’s catalyst). Monitoring optical rotation ([α]D) and chiral HPLC (e.g., Chiralpak AD-H column) are critical for validation .

Advanced Research Questions

Q. How does crystallographic data inform molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles (e.g., C–C–F ≈ 118°) and torsional strain in the cyclopropyl ring. Hydrogen bonding between the hydroxyl group and benzamide carbonyl (O···H distance ~2.1 Å) stabilizes the crystal lattice .

Q. What structural modifications enhance insecticidal activity while maintaining metabolic stability?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring improves target binding (e.g., GABA receptor antagonism). Fluorine substitutions at ortho positions enhance metabolic stability by reducing cytochrome P450 oxidation .

Q. How can in vitro/in vivo bioactivity data discrepancies be reconciled?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or bioavailability. For example, meta-diamide analogs show 100% mortality against Plutella xylostella at 1 mg/L in vitro but require higher doses in vivo due to cuticular penetration barriers. Cross-validation using radiolabeled compounds (e.g., ¹⁴C-tagged) quantifies tissue distribution .

Q. What computational strategies predict binding affinity to insecticidal targets (e.g., ryanodine receptors)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with receptor binding pockets. Key residues (e.g., Leu487, Tyr491) form hydrophobic contacts with the cyclopropyl group .

Data Contradiction Analysis

Q. Why do fluorobenzamide derivatives show variable insecticidal activity across studies?

- Methodological Answer : Variations stem from differences in substituent positioning. For example, 3-fluoro substitution enhances activity against Spodoptera frugiperda by 50% compared to 4-fluoro analogs due to steric effects. Activity trends should be cross-checked using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Experimental Design Guidelines

Q. How to design stability studies under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.